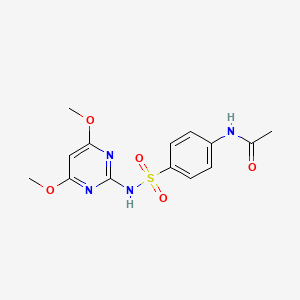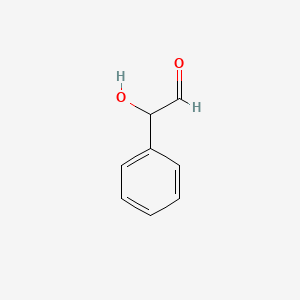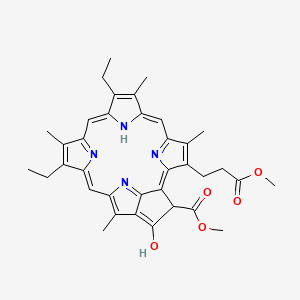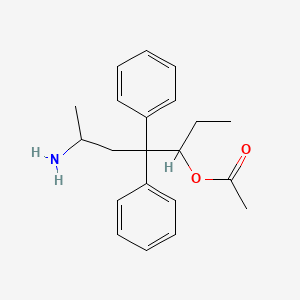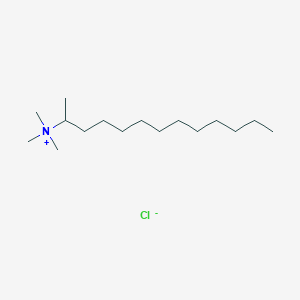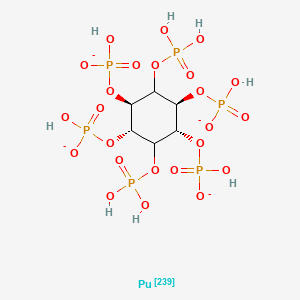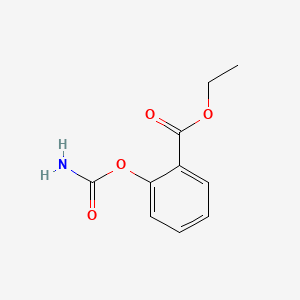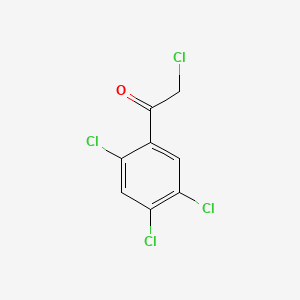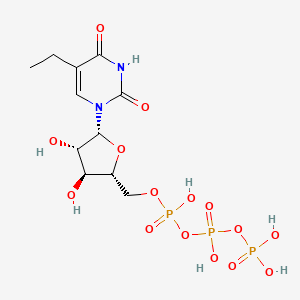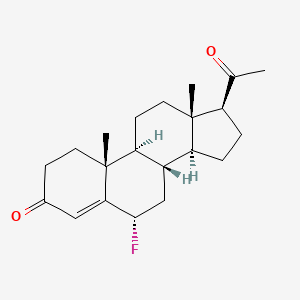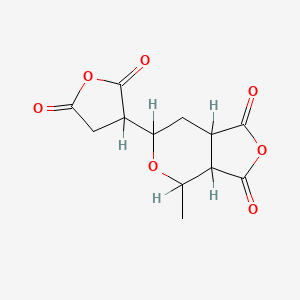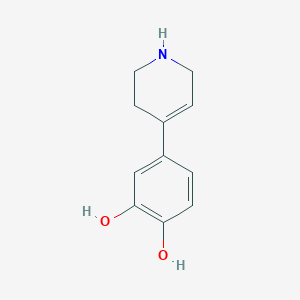
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol is a member of catechols.
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation
The catalytic hydrogenation of related compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol has been extensively studied. Ž. Jelčić, Z. M. Samardžić, and S. Zrnčević (2016) researched the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. They found that solvents strongly influence the hydrogenation on a Pt/C catalyst, with the best relationship established between the fractal kinetic index and solvent H-bond acceptor ability (Jelčić et al., 2016). Similarly, S. Zrnčević (2015) investigated the liquid-phase hydrogenation of a related compound over a 5% Pt/C industrial catalyst, focusing on the kinetics and mass transfer in the process (Zrnčević, 2015).
Synthesis and Characterization
I. Kaya, Seda Öksüzgülmez, and Hüsnü Güzel (2008) synthesized Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and characterized it through various techniques. They focused on its thermal degradation and electrical conductivity, which could be relevant for applications in material science (Kaya et al., 2008).
Electrochemical Studies
M. Mazloum‐Ardakani et al. (2012) conducted an electrochemical study of Catechol derivatives, closely related to this compound. They explored the synthesis of new Benzofuran derivatives, a process that could have implications in organic synthesis and pharmaceutical research (Mazloum‐Ardakani et al., 2012).
Antibacterial and Antifungal Agents
B. Narayana et al. (2006) synthesized and characterized new derivatives similar to this compound and studied their antibacterial and antifungal activities. This research provides a foundation for developing new therapeutic agents against various bacterial and fungal infections (Narayana et al., 2006).
Fluorescent Sensor for Dopamine
Raghvi Khattar and P. Mathur (2013) developed a new fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol using a copper(II) complex, demonstrating the potential of related compounds in biochemical sensing and analysis (Khattar & Mathur, 2013).
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H13NO2/c13-10-2-1-9(7-11(10)14)8-3-5-12-6-4-8/h1-3,7,12-14H,4-6H2 |
Clave InChI |
AKKRSTJTLDPQNP-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
SMILES canónico |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


